1-(difluoromethyl)-3-nitro-1H-indazole
Overview
Description
1-(Difluoromethyl)-3-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the indazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-nitro-1H-indazole typically involves the introduction of the difluoromethyl group and the nitro group onto the indazole ring. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Nitro Group: Nitration of the indazole core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Chemical Biology: It is used as a probe to study biological pathways and enzyme mechanisms, especially those involving nitro and difluoromethyl groups.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests or weeds.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-indazole involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. Specific pathways and targets may include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-nitro-1H-indazole can be compared with other similar compounds such as:
1-(Trifluoromethyl)-3-nitro-1H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
3-Nitro-1H-indazole: Lacking the difluoromethyl group, this compound may have different chemical properties and applications.
1-(Difluoromethyl)-1H-indazole: Without the nitro group, this compound may exhibit different reactivity and biological interactions.
Properties
IUPAC Name |
1-(difluoromethyl)-3-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPIISPQRTEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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